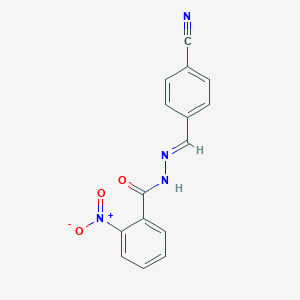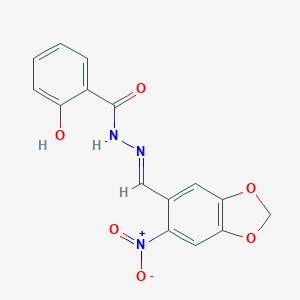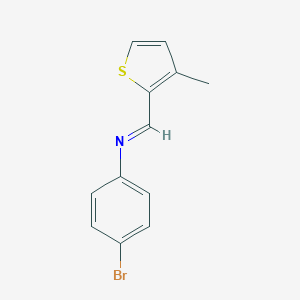![molecular formula C20H16O2 B326391 3-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326391.png)
3-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylphenyl [1,1'-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a carboxylate group at the 4-position and a methyl group at the 3-position of one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Various electrophiles (e.g., halogens, nitro groups) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Carboxyphenyl biphenyl-4-carboxylate
Reduction: 3-Methylphenyl biphenyl-4-methanol
Substitution: Functionalized biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its structural similarity to biologically active biphenyl derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In receptor binding studies, the compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Methylbiphenyl-3-carboxylic acid
- 3-Methylbiphenyl-4-carboxylic acid
- 4-Methylphenyl biphenyl-3-carboxylate
Comparison: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, as well as distinct physical and chemical properties that make it suitable for specific applications in materials science and pharmaceuticals.
Eigenschaften
Molekularformel |
C20H16O2 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
(3-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-19(14-15)22-20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
SQPMOKNCJJKZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N-methyl-N-[4-[[(E)-(2-oxonaphthalen-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B326315.png)

![2-{[4-(methylsulfanyl)benzylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B326317.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
![4-methyl-3-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B326319.png)

![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-{4-[(4-cyanobenzylidene)amino]phenyl}acetamide](/img/structure/B326327.png)

![N-methyl-N-{4-[(4-methylbenzylidene)amino]phenyl}acetamide](/img/structure/B326330.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
